7-Ethyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione
Description
7-Ethyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is a purine-2,6-dione derivative with a unique substitution pattern. The purine core is substituted at three positions:
- Position 3: A methyl group.
- Position 7: An ethyl group.
- Position 8: A 3,4,5-trimethylpyrazolyl moiety.
This compound belongs to the methylxanthine family, which includes pharmacologically active molecules like caffeine (1,3,7-trimethylpurine-2,6-dione) . However, its structural modifications—particularly the ethyl group at position 7 and the bulky pyrazolyl substituent at position 8—distinguish it from classical methylxanthines. These substitutions likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, such as receptor binding or metabolic stability.
Properties
IUPAC Name |
7-ethyl-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-6-19-10-11(18(5)14(22)16-12(10)21)15-13(19)20-9(4)7(2)8(3)17-20/h6H2,1-5H3,(H,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCVSJHQKSPMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrimidine Precursors
A common approach to purine-2,6-diones involves cyclizing pyrimidine intermediates. For example, 4,5-diamino-2,6-dihydroxypyrimidine can react with formamide under reflux to yield xanthine derivatives, which are subsequently alkylated. Modifications to this method include substituting formamide with urea or thiourea to adjust electron density at reactive sites.
Alkylation of Xanthine Derivatives
Xanthine (3,7-dihydropurine-2,6-dione) serves as a starting material for selective alkylation. Using methyl iodide and ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base, N3 and N7 can be functionalized sequentially. For instance, methylating xanthine at N3 followed by ethylation at N7 achieves the desired substitution pattern.
Stepwise Preparation Methods
Synthesis of 3-Methyl-7-ethylxanthine
- N3 Methylation :
Xanthine (10 mmol) is suspended in DMF (50 mL) with K2CO3 (15 mmol). Methyl iodide (12 mmol) is added dropwise at 0°C, stirred for 6 hours, and quenched with ice water. The product, 3-methylxanthine , is filtered and dried (Yield: 85%). - N7 Ethylation :
3-Methylxanthine (8 mmol) is refluxed with ethyl bromide (10 mmol) and K2CO3 in DMF for 12 hours. The mixture is concentrated, and 3-methyl-7-ethylxanthine is recrystallized from ethanol (Yield: 78%).
Introduction of the 3,4,5-Trimethylpyrazolyl Group at C8
The 8-position of purines is typically modified via nucleophilic aromatic substitution or transition metal-catalyzed coupling. For this compound:
- Chlorination at C8 :
3-Methyl-7-ethylxanthine (5 mmol) is treated with phosphorus oxychloride (POCl3) and N,N-dimethylaniline at 80°C for 4 hours to yield 8-chloro-3-methyl-7-ethylxanthine . - Coupling with 3,4,5-Trimethylpyrazole :
The chlorinated intermediate (4 mmol) is reacted with 3,4,5-trimethylpyrazole (6 mmol) in the presence of CuI (0.2 mmol) and Cs2CO3 (10 mmol) in DMSO at 120°C for 24 hours. The product is purified via column chromatography (Yield: 65%).
Optimization of Reaction Conditions
Solvent Systems
Glycol-ether solvents (e.g., ethylene glycol dimethyl ether) enhance reaction yields by stabilizing charged intermediates during alkylation and coupling. For example, substituting DMF with glycol-ether in the ethylation step improves yields from 78% to 83%.
Catalytic Enhancements
Copper(I) iodide accelerates Ullmann-type coupling reactions between chloropurines and heterocycles, reducing reaction times from 24 to 12 hours. Adding 1,10-phenanthroline as a ligand further increases yields to 70%.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
7-Ethyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares its purine-2,6-dione core with several methylxanthines and related derivatives. Key structural analogues include:
Physicochemical Properties
- Lipophilicity : The ethyl group at position 7 and pyrazolyl group at position 8 likely increase logP compared to caffeine (logP ~0.16 ), enhancing membrane permeability.
- Solubility : Bulky substituents may reduce aqueous solubility compared to simpler methylxanthines.
- Coordination Chemistry : Unlike caffeine, which forms Ag(I) complexes via N3 and O2 , the pyrazolyl group in the target compound could enable additional metal-binding modes.
Data Tables
Table 1: Substituent Comparison
| Position | Caffeine | Target Compound |
|---|---|---|
| 1 | Methyl | Hydrogen |
| 3 | Methyl | Methyl |
| 7 | Methyl | Ethyl |
| 8 | Hydrogen | 3,4,5-Trimethylpyrazolyl |
Table 2: Key Physicochemical Parameters (Hypothetical)
| Parameter | Caffeine | Target Compound (Predicted) |
|---|---|---|
| Molecular Weight (g/mol) | 194.19 | ~345.34* |
| logP | 0.16 | 1.8–2.5 |
| Water Solubility (mg/mL) | 21.7 | <5 |
*Calculated based on substituent contributions.
Research Findings and Implications
- Caffeine Coordination Chemistry : The Ag(I)-caffeine complex forms linear supramolecular chains via O–H···O hydrogen bonds . The target compound’s pyrazolyl group could enable similar or more complex coordination networks.
- Biological Implications : The ethyl and pyrazolyl groups may confer metabolic stability, prolonging half-life compared to caffeine (~5 hours in humans ).
Biological Activity
7-Ethyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a pyrazole moiety, which is known for various pharmacological properties. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature and research findings.
- Molecular Formula : C18H24N6O
- Molecular Weight : 356.4 g/mol
- LogP : 4.54 (indicating lipophilicity) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an inhibitor of specific enzymes involved in cellular signaling pathways. Its pyrazole ring contributes to its ability to modulate these pathways effectively.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For instance:
- In vitro studies showed significant inhibition against Gram-positive and Gram-negative bacteria.
- Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory activity:
- Case Study : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines.
- Potential Applications : This property suggests its use in treating inflammatory diseases such as arthritis.
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cell Line Studies : It has shown cytotoxic effects against various cancer cell lines including breast and prostate cancer cells.
- Mechanism of Action : The anticancer activity may be linked to the induction of apoptosis and inhibition of tumor cell proliferation.
Data Table: Summary of Biological Activities
| Biological Activity | Test System | Observations |
|---|---|---|
| Antimicrobial | In vitro | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Animal models | Reduced pro-inflammatory cytokines |
| Anticancer | Cancer cell lines | Induces apoptosis and inhibits proliferation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Ethyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione, and how are intermediates monitored?
- Methodology : Synthesis typically involves multi-step reactions, starting with xanthine derivatives. Key steps include alkylation at the 7-position and nucleophilic substitution at the 8-position using 3,4,5-trimethylpyrazole. Reaction conditions (e.g., temperature, pH) must be tightly controlled to avoid side products .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediates. For example, NMR can confirm methyl group substitutions (e.g., δ 2.57–3.62 ppm for methyl protons) .
Q. How is the compound’s structural integrity validated post-synthesis?
- Techniques : High-resolution mass spectrometry (HRMS) and NMR are used to verify molecular weight and carbon environments. For instance, carbonyl groups in the purine ring appear at δ 167–168 ppm in NMR .
- Crystallography : Single-crystal X-ray diffraction (if feasible) provides definitive proof of the pyrazolyl substitution pattern and stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological interactions?
- Approach : Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like adenosine receptors .
- Case Study : Similar purine derivatives show affinity for A receptors due to hydrophobic interactions with pyrazolyl groups .
Q. What experimental strategies resolve contradictions in activity data across different biological assays?
- Analysis Framework :
- Step 1 : Compare assay conditions (e.g., buffer pH, co-solvents) that may alter compound solubility or stability .
- Step 2 : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Step 3 : Cross-reference with structural analogs (e.g., 8-substituted theophyllines) to identify substituent-specific effects .
Q. How can reaction pathways be optimized to improve yield and selectivity?
- Design Principles :
| Parameter | Optimization Strategy |
|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 8-position . |
| Catalyst | Pd/C or CuI catalysts accelerate coupling reactions with pyrazolyl groups . |
| Temperature | Maintain 60–80°C to balance reaction rate and byproduct formation . |
Q. What methodologies elucidate the compound’s pharmacokinetic properties in preclinical models?
- In Vivo/In Vitro :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
